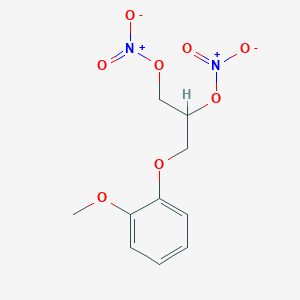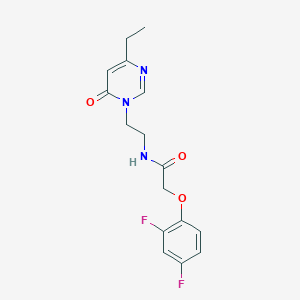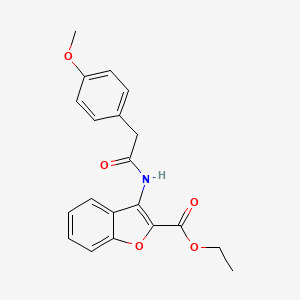![molecular formula C18H22ClN3O2S B2911046 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide CAS No. 2319838-67-8](/img/structure/B2911046.png)
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a pyrazole ring, and a benzenesulfonamide moiety. It is used in various research applications due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chloro and benzenesulfonamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 3-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the chloro group. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-12-15(19)3-2-4-18(12)25(23,24)20-9-10-22-17(14-7-8-14)11-16(21-22)13-5-6-13/h2-4,11,13-14,20H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAQSJWMVEKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)

![2-(furan-2-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2910965.png)
![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2910967.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2910970.png)
![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)

![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)

![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2910979.png)

![{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine](/img/structure/B2910982.png)

![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)
